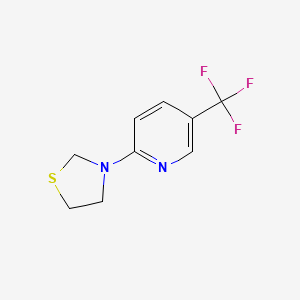

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine

Description

Properties

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-8(13-5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWGWSBMYEMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

- Multicomponent Reactions and Cyclizations Synthesis can be achieved through multicomponent reactions and cyclization strategies.

- Reaction with 2-Bromo-5-(Trifluoromethyl)pyridine An effective approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with isothiocyanates or thioamides under Lewis acid catalysis, such as boron trifluoride etherate.

- Reaction of Thiazolone Compound with Aldehyde Compound Thiazolidine derivatives can be prepared by reacting a thiazolone compound with an aldehyde compound in the presence of a base in a suitable solvent.

- Trifluoromethylpyrazoles Synthesis A method for synthesizing 3-trifluoromethylpyrazoles involves trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions.

- Cycloaddition Reactions Preparation of two types of polyfunctionalized 3-trifluoromethylpyrazoles is reported using (3 + 2)-cycloaddition of the in situ generated trifluoroacetonitrile imines with enones leading to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner.

Spectroscopic Analysis

Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to determine the structure of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine. NMR can provide data on the chemical environment of hydrogen atoms, whereas IR spectroscopy can identify functional groups using their absorption bands.

Chemical Reactions and Interactions

This compound can undergo chemical reactions typical of thiazolidines, such as nucleophilic substitutions, cyclizations, and rearrangements. The trifluoromethyl group increases reactivity, facilitating nucleophilic attacks on electrophiles.

Data Table

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidine ring undergoes nucleophilic substitution at the sulfur or nitrogen centers. For example, reactions with alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack.

Example Reaction:

Key Data:

| Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | BF₃·OEt₂ | 85 | |

| Benzyl chloride | None | 72 |

Mechanistic studies suggest that Lewis acids like BF₃ stabilize transition states during alkylation .

Cyclization and Ring-Opening Reactions

The compound participates in Lewis acid-catalyzed cyclization to form fused heterocycles. Conversely, ring-opening occurs with isothiocyanates or thioamides.

Cyclization Example:

Under BF₃·OEt₂ catalysis, the thiazolidine ring forms a bicyclic structure via intramolecular C–S bond formation .

Ring-Opening Example:

Reaction with phenyl isothiocyanate yields a linear thioamide derivative:

Key Data:

| Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | Thioamide | 90 | |

| Allyl isothiocyanate | Cyclized thiazole | 88 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 3-position due to the electron-withdrawing trifluoromethyl group’s meta-directing effect. Nitration and sulfonation are documented.

Nitration Example:

Key Data:

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, 0°C | 65 | |

| Sulfonation | SO₃, DCM | 58 |

Cross-Coupling Reactions

The pyridyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Suzuki Reaction Example:

Key Data:

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 81 |

Rearrangements and Rearomatization

Under acidic conditions, the thiazolidine ring undergoes ring contraction or expansion. For instance, treatment with HCl in ethanol generates a thiazole derivative via desulfurization .

Rearomatization Example:

Key Data:

| Acid | Temperature | Yield (%) | Reference |

|---|---|---|---|

| HCl | Reflux | 70 | |

| H₂SO₄ | 80°C | 65 |

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation. Hydrogen peroxide or mCPBA converts it to sulfoxide or sulfone derivatives.

Oxidation Example:

Key Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ | Sulfoxide | 92 | |

| mCPBA | Sulfone | 85 |

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize complex heterocycles. For example, reacting with aldehydes and amines yields imidazo[1,2-a]pyridine-thiazolidine hybrids .

MCR Example:

Key Data:

| Aldehyde | Amine | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Aniline | 75 | |

| Furfural | Benzylamine | 68 |

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives, including 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine, exhibit promising anticancer properties. The trifluoromethyl group enhances biological activity, making these compounds effective against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | |

| Compound A | MCF-7 (Breast) | 1.06 ± 0.16 | |

| Compound B | HeLa (Cervical) | 2.73 ± 0.33 |

Studies have shown that compounds with a pyridine substitution, such as this compound, often demonstrate enhanced cytotoxicity compared to their non-substituted counterparts due to increased lipophilicity and improved interaction with cellular targets .

Enzyme Inhibition

Thiazolidine derivatives have been identified as effective inhibitors of key enzymes involved in metabolic disorders. For instance, certain derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase isoforms, which are crucial in the treatment of conditions such as Alzheimer's disease and glaucoma.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | TBD | |

| Compound C | Carbonic Anhydrase I & II | TBD |

Pesticidal Properties

The compound has also been investigated for its potential use in agricultural applications as a pesticide. Thiazolidine derivatives can exhibit fungicidal and insecticidal properties, making them suitable for combating various agricultural pests.

Table 3: Pesticidal Efficacy of Thiazolidine Derivatives

| Compound | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fungi (e.g., Fusarium spp.) | TBD | |

| Compound D | Aphids (Insect) | TBD |

The incorporation of the trifluoromethyl group is believed to enhance the bioactivity of these compounds, allowing for lower application rates while maintaining effectiveness against pests .

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of thiazolidine derivatives demonstrated that this compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value that supports its potential as an anticancer agent. The study highlighted the structure-activity relationship indicating that the trifluoromethyl group plays a critical role in enhancing cytotoxicity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized various thiazolidine derivatives and tested their inhibitory effects on acetylcholinesterase and carbonic anhydrase. Results indicated that compounds similar to this compound exhibited substantial inhibition rates, suggesting their potential therapeutic applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

Table 2: Activity Trends in Pyridine Derivatives

Key Findings :

- QSAR models for HAT-active compounds () highlight lipophilicity and electronic effects as critical for activity.

- Thiazolidine-containing analogs (e.g., ’s derivatives) show enhanced binding to enzymes like dihydrofolate reductase due to conformational constraints, a trait shared with the target compound .

Physicochemical and Metabolic Properties

- Metabolic Stability : Thiazolidine rings are susceptible to oxidation, but the -CF₃ group may mitigate this by blocking metabolic hot spots .

Biological Activity

Overview

3-(5-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring fused with a pyridine ring that contains a trifluoromethyl group. This unique structure contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it modulates the activity of specific molecular targets, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antibacterial activity. For instance, derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis . The compound's ability to inhibit bacterial topoisomerases further underscores its potential as an antimicrobial agent.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have demonstrated that certain thiazolidine derivatives possess significant cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazolidine scaffold can enhance anticancer efficacy . Notably, compounds derived from thiazolidines have shown IC50 values in the range of 10–30 µM against specific cancer cells, indicating promising potential for therapeutic development .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial potency of thiazolidine derivatives revealed that compounds exhibited superior activity compared to traditional antibiotics such as ampicillin and streptomycin. The derivatives were effective against multiple bacterial strains, demonstrating their potential as new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In a comprehensive evaluation of thiazolidine derivatives for anticancer activity, several compounds were synthesized and tested against human cancer cell lines (e.g., HCC1937, MCF7). The results indicated significant cytotoxic effects, with some compounds achieving over 70% inhibition at low concentrations .

Data Tables

Q & A

Q. Key Challenges :

- Regioselectivity : Ensuring the trifluoromethyl group occupies the correct position on the pyridine ring.

- Byproduct Control : Minimizing thiazole byproducts during cyclization.

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.